molecular formula C6H6F2N2O B2469247 2-Pyrimidineethanol, beta,beta-difluoro- CAS No. 950768-93-1

2-Pyrimidineethanol, beta,beta-difluoro-

Cat. No.: B2469247
CAS No.: 950768-93-1
M. Wt: 160.124
InChI Key: KEIHKFAVAKYWJA-UHFFFAOYSA-N
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Description

2-Pyrimidineethanol, beta,beta-difluoro- is a fluorinated derivative of pyrimidineethanol. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidineethanol, beta,beta-difluoro- typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable fluorinating agent, such as diethylaminosulfur trifluoride, is used to replace hydrogen atoms with fluorine atoms on the pyrimidine ring. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 2-Pyrimidineethanol, beta,beta-difluoro- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidineethanol, beta,beta-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrimidineethanol, beta,beta-difluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrimidineethanol, beta,beta-difluoro- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrimidineethanol, beta,beta-difluoro- is unique due to its specific fluorination pattern, which imparts a balance of stability, reactivity, and biological activity. This makes it a valuable compound for various applications where these properties are desired.

Properties

IUPAC Name

2,2-difluoro-2-pyrimidin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8,4-11)5-9-2-1-3-10-5/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIHKFAVAKYWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of difluoro-pyrimidin-2-yl-acetic acid ethyl ester (1.75 g, 8.65 mmol), as prepared in the previous step (and containing undissolved green precipitate), in anhydrous absolute EtOH (18 mL) was stirred at 0° C. for 5 min, and was then treated with solid NaBH4 (655 mg, 17.3 mmol) in one slow steady portion at 0° C. Bubbles immediately formed, and the solution turned light amber. Stirring continued at 0° C. for 2 h, and the reaction was then quenched with half-saturated NH4Cl (40 mL) and extracted with EtOAc (2×15 mL). The organic phases were combined, washed with saturated NaCl (1×10 mL), dried (Na2SO4), and concentrated to give the title compound as a yellow oil (696 mg, 50%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
655 mg
Type
reactant
Reaction Step Two
Yield
50%

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